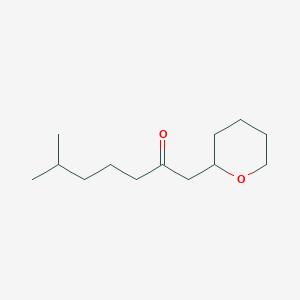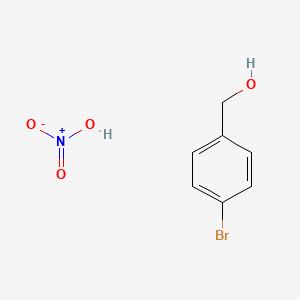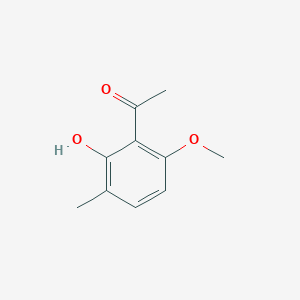
2,3,5,6-Tetrachloro-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrachloro-4-methylphenol is an organochlorine compound with the molecular formula C7H4Cl4O. It is a derivative of phenol, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms and one hydrogen atom is replaced by a methyl group. This compound is known for its antimicrobial properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloro-4-methylphenol can be synthesized through the electrophilic halogenation of 4-methylphenol (p-cresol) with chlorine. The reaction typically involves the use of a chlorinating agent such as chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The process is optimized to achieve high yields and purity of the final product. The chlorination reaction is typically conducted in a continuous flow reactor, where p-cresol is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrachloro-4-methylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to less chlorinated phenols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxyl groups, amines, and thiols.
Major Products Formed
Oxidation: Tetrachloro-1,4-benzoquinone (chloranil).
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachloro-4-methylphenol has several scientific research applications:
Wirkmechanismus
The antimicrobial activity of 2,3,5,6-tetrachloro-4-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to essential ions such as potassium and phosphate. This leads to the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
Comparison
2,3,5,6-Tetrachloro-4-methylphenol is unique due to the presence of a methyl group at the para position, which influences its chemical reactivity and biological activity. Compared to other tetrachlorophenols, the methyl group enhances its antimicrobial properties and makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
56680-65-0 |
|---|---|
Molekularformel |
C7H4Cl4O |
Molekulargewicht |
245.9 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-methylphenol |
InChI |
InChI=1S/C7H4Cl4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 |
InChI-Schlüssel |
UEOISBCKSXPPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


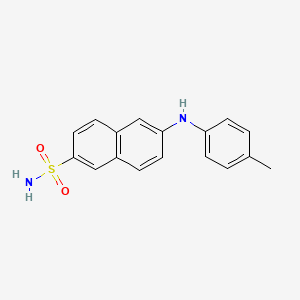
stannane](/img/structure/B14629820.png)

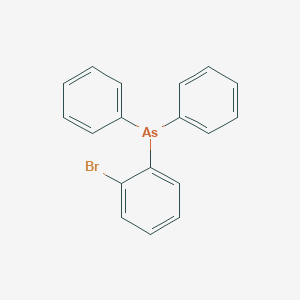
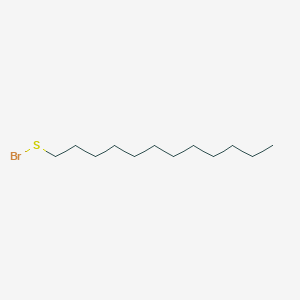



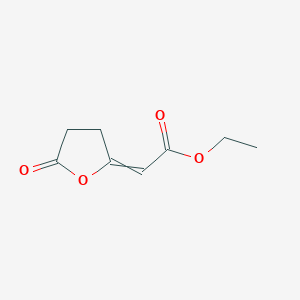
octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
